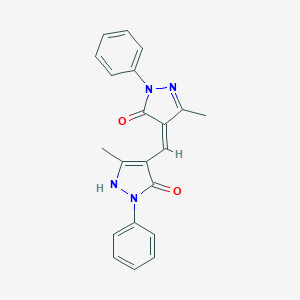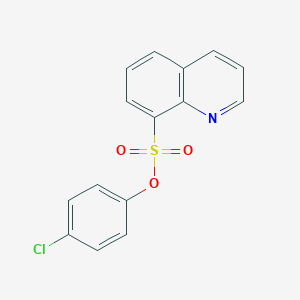
4-Chlorophenyl quinoline-8-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorophenyl quinoline-8-sulfonate, also known as CPQS, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPQS is a sulfonated quinoline derivative that has been shown to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
4-Chlorophenyl quinoline-8-sulfonate has been studied for its potential applications in a variety of scientific research areas, including biochemistry, pharmacology, and medicinal chemistry. 4-Chlorophenyl quinoline-8-sulfonate has been shown to have inhibitory effects on a variety of enzymes, including tyrosinase, cholinesterase, and carbonic anhydrase. Additionally, 4-Chlorophenyl quinoline-8-sulfonate has been shown to have anti-inflammatory and antioxidant properties.
Mécanisme D'action
The mechanism of action of 4-Chlorophenyl quinoline-8-sulfonate is not fully understood, but it is believed to involve the inhibition of enzymes and the scavenging of free radicals. 4-Chlorophenyl quinoline-8-sulfonate has been shown to bind to the active site of tyrosinase, which inhibits its activity. Similarly, 4-Chlorophenyl quinoline-8-sulfonate has been shown to inhibit the activity of cholinesterase and carbonic anhydrase.
Effets Biochimiques Et Physiologiques
4-Chlorophenyl quinoline-8-sulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful as a therapeutic agent for a variety of diseases. Additionally, 4-Chlorophenyl quinoline-8-sulfonate has been shown to have inhibitory effects on enzymes, which may make it useful as a research tool for studying enzyme function.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chlorophenyl quinoline-8-sulfonate has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be stored for long periods of time. Additionally, it has been shown to have inhibitory effects on a variety of enzymes, which may make it useful as a research tool. However, one limitation is that it can be difficult to obtain high purity samples of 4-Chlorophenyl quinoline-8-sulfonate, which may make it difficult to perform certain experiments.
Orientations Futures
There are several future directions for research on 4-Chlorophenyl quinoline-8-sulfonate. One area of research could focus on the development of 4-Chlorophenyl quinoline-8-sulfonate as a therapeutic agent for diseases that involve inflammation or oxidative stress. Additionally, further research could be done to elucidate the mechanism of action of 4-Chlorophenyl quinoline-8-sulfonate and to identify other enzymes that it may inhibit. Finally, research could be done to optimize the synthesis method of 4-Chlorophenyl quinoline-8-sulfonate to yield higher purity and higher yields of the compound.
Conclusion:
In conclusion, 4-Chlorophenyl quinoline-8-sulfonate is a sulfonated quinoline derivative that has been extensively studied for its potential applications in scientific research. 4-Chlorophenyl quinoline-8-sulfonate has been shown to have inhibitory effects on a variety of enzymes, as well as anti-inflammatory and antioxidant properties. While 4-Chlorophenyl quinoline-8-sulfonate has several advantages and limitations for lab experiments, there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 4-Chlorophenyl quinoline-8-sulfonate involves the reaction of 4-chloroaniline with 8-hydroxyquinoline in the presence of sulfuric acid. The resulting product is then sulfonated with sulfuric acid to yield 4-Chlorophenyl quinoline-8-sulfonate. This method has been optimized to yield high purity and high yields of 4-Chlorophenyl quinoline-8-sulfonate.
Propriétés
Numéro CAS |
5409-91-6 |
|---|---|
Nom du produit |
4-Chlorophenyl quinoline-8-sulfonate |
Formule moléculaire |
C15H10ClNO3S |
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
(4-chlorophenyl) quinoline-8-sulfonate |
InChI |
InChI=1S/C15H10ClNO3S/c16-12-6-8-13(9-7-12)20-21(18,19)14-5-1-3-11-4-2-10-17-15(11)14/h1-10H |
Clé InChI |
WPVTYQWOFPYPSA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)OC3=CC=C(C=C3)Cl)N=CC=C2 |
SMILES canonique |
C1=CC2=C(C(=C1)S(=O)(=O)OC3=CC=C(C=C3)Cl)N=CC=C2 |
Autres numéros CAS |
5409-91-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



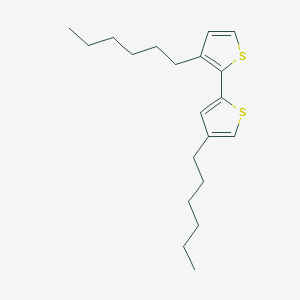
![1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium](/img/structure/B182800.png)

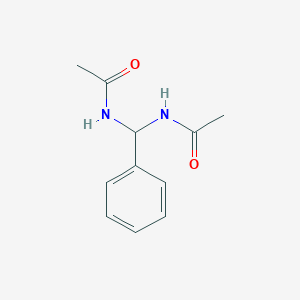
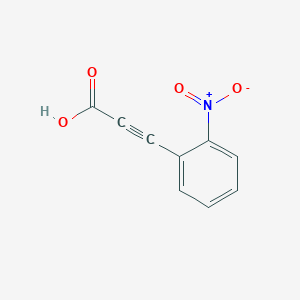
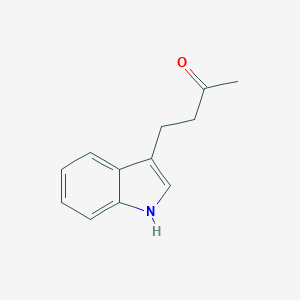
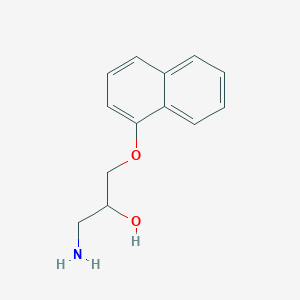
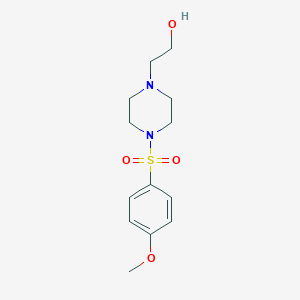
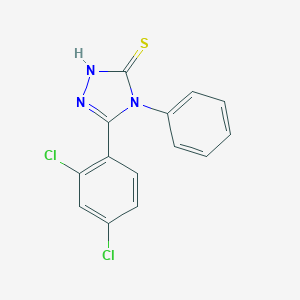
![1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione](/img/structure/B182812.png)
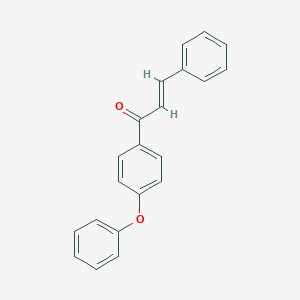
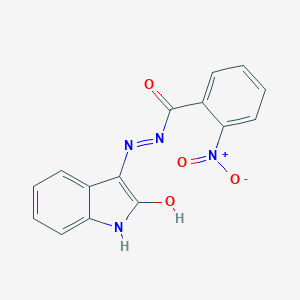
![Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine](/img/structure/B182820.png)
